molecular formula C10H8FNO3 B15330328 Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate

Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate

Cat. No.: B15330328
M. Wt: 209.17 g/mol
InChI Key: SXEIFIKROMSHMZ-UHFFFAOYSA-N
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Description

Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a fluorine atom at the 7th position and an ethyl ester group at the 3rd position of the benzo[c]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with ethyl nitroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization step to form the isoxazole ring, followed by esterification to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would typically be optimized for factors such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 7-Fluorobenzo[c]isoxazole-3-carboxylic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted benzo[c]isoxazole derivatives.

Scientific Research Applications

Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate can be compared with other isoxazole derivatives such as:

    Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate: Similar structure but with the fluorine atom at the 5th position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    7-Chlorobenzo[c]isoxazole-3-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in the specific positioning of the fluorine atom and the ethyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

ethyl 7-fluoro-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-6-4-3-5-7(11)8(6)12-15-9/h3-5H,2H2,1H3

InChI Key

SXEIFIKROMSHMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NO1)F

Origin of Product

United States

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